molecular formula C21H18N6S B287210 3-(2-methylbenzyl)-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2-methylbenzyl)-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Katalognummer B287210
Molekulargewicht: 386.5 g/mol
InChI-Schlüssel: QLFJHDRNRRXHIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-methylbenzyl)-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a novel compound that has gained attention in the scientific research community due to its potential pharmacological properties. This compound belongs to the class of triazolo-thiadiazole derivatives, which have shown promising results in various biological activities.

Wirkmechanismus

The exact mechanism of action of 3-(2-methylbenzyl)-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that the compound may act by inhibiting various enzymes and receptors in the body, leading to its pharmacological effects.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-methylbenzyl)-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may have various biochemical and physiological effects on the body. For example, the compound has been shown to inhibit the growth of various microorganisms, reduce inflammation, and induce apoptosis in cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 3-(2-methylbenzyl)-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential to exhibit multiple pharmacological properties. This allows researchers to study the compound's effects on various biological pathways. However, one of the limitations of using this compound is its relatively complex synthesis process, which may limit its availability for research purposes.

Zukünftige Richtungen

There are several future directions for the research on 3-(2-methylbenzyl)-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is to study the compound's effects on other biological pathways, such as its potential as an antidiabetic or antihypertensive agent. Another direction is to optimize the synthesis process to increase the yield and availability of the compound for research purposes. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential as a therapeutic agent in various diseases.

Synthesemethoden

The synthesis of 3-(2-methylbenzyl)-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be achieved through a multi-step reaction process. The first step involves the condensation of 2-methylbenzaldehyde and thiosemicarbazide to form 2-methylbenzylidene thiosemicarbazide. The second step involves the cyclization of the intermediate product with 5-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde in the presence of acetic acid to form the triazole ring. Finally, the thiosemicarbazide group is oxidized to form the thiadiazole ring.

Wissenschaftliche Forschungsanwendungen

The pharmacological properties of 3-(2-methylbenzyl)-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been extensively studied in various in vitro and in vivo models. The compound has shown potential in various biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.

Eigenschaften

Produktname

3-(2-methylbenzyl)-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molekularformel

C21H18N6S

Molekulargewicht

386.5 g/mol

IUPAC-Name

3-[(2-methylphenyl)methyl]-6-(5-methyl-1-phenylpyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C21H18N6S/c1-14-8-6-7-9-16(14)12-19-23-24-21-27(19)25-20(28-21)18-13-22-26(15(18)2)17-10-4-3-5-11-17/h3-11,13H,12H2,1-2H3

InChI-Schlüssel

QLFJHDRNRRXHIP-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CC2=NN=C3N2N=C(S3)C4=C(N(N=C4)C5=CC=CC=C5)C

Kanonische SMILES

CC1=CC=CC=C1CC2=NN=C3N2N=C(S3)C4=C(N(N=C4)C5=CC=CC=C5)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.